3-fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride
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Overview
Description
3-fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₅H₁₁ClFN It is a cyclobutane derivative featuring fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride typically involves the fluorination of cyclobutanone derivatives followed by amination. One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting fluorinated cyclobutanone is then subjected to reductive amination using ammonia or an amine source under reducing conditions to yield the desired amine compound. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
3-fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, or other biomolecules. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-3-methylcyclobutan-1-amine hydrochloride
- 3-fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-fluoro-3-(fluoromethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of both fluorine atoms and an amine group on the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2792186-23-1 |
---|---|
Molecular Formula |
C5H10ClF2N |
Molecular Weight |
157.6 |
Purity |
95 |
Origin of Product |
United States |
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